5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid
Overview
Description
5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1803600-86-3 . It has a molecular weight of 217.25 . The IUPAC name for this compound is 5-cyano-3-methylbenzo[b]thiophene-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H7NO2S/c1-6-8-4-7 (5-12)2-3-9 (8)15-10 (6)11 (13)14/h2-4H,1H3, (H,13,14)
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 460.7±40.0 °C . Its predicted density is 1.43±0.1 g/cm3 . The predicted pKa value is 2.84±0.30 .Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis Techniques : Studies have described the synthesis of various benzothiophene derivatives, including methods that could be relevant to 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid. For instance, Jayaraman et al. (2010) utilized Et3SiH/I2 as a reducing agent in synthesizing 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, showcasing a chemoselective approach that might be applicable to similar compounds (Jayaraman, S., Sridharan, M., & Nagappan, R., 2010).
Medicinal Chemistry and Biological Activities
- Potential Anti-Cancer Properties : Mohareb et al. (2016) synthesized a series of novel thiophene and benzothiophene derivatives and evaluated them as anti-cancer agents. Their study found certain compounds to be active against tumor cell lines, indicating the potential of benzothiophene derivatives in cancer research (Mohareb, R., Abdallah, A., Helal, M. H., & Shaloof, S. M. H., 2016).
Photophysical and Electrochemical Properties
- Photoremovable Protecting Groups : Zabadal et al. (2001) discussed the use of 2,5-dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids. This research is relevant for understanding the photophysical properties of compounds similar to this compound (Zabadal, M., Pelliccioli, A. P., Klán, P., & Wirz, J., 2001).
- Electrochemical Behavior : Rejňák et al. (2004) investigated the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates. Their findings contribute to the understanding of the electrochemical properties of benzothiophene derivatives, potentially applicable to this compound (Rejňák, M., Klima, J., Svoboda, J., & Ludvík, J., 2004).
Structural Analysis and Crystallography
- X-Ray Crystal Structure Analysis : Dugarte-Dugarte et al. (2021) determined the crystal structure of a polymorph of 1-benzothiophene-2-carboxylic acid, contributing to a better understanding of the structural properties of benzothiophene carboxylic acids (Dugarte-Dugarte, A. J., van de Streek, J., Diaz de Delgado, G. C., Rafalska-Lasocha, A., & Delgado, J. M., 2021).
Safety and Hazards
Properties
IUPAC Name |
5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c1-6-8-4-7(5-12)2-3-9(8)15-10(6)11(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYMYFFWCHQAFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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